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# Application of Friedel-Crafts Alkylation in the Total Synthesis of Haplophytine

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Compound of Interest		
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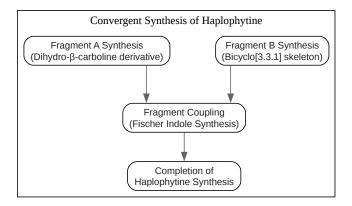
### Introduction

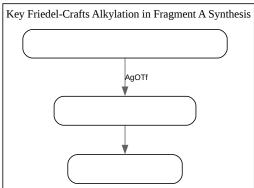
Haplophytine is a complex dimeric indole alkaloid that has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. The total synthesis of Haplophytine presents numerous challenges, including the construction of multiple stereocenters and a highly congested quaternary carbon center. A key strategic disconnection in several successful total syntheses involves the coupling of two complex monomeric units. The Friedel-Crafts alkylation has emerged as a critical C-C bond-forming reaction to effectively forge this crucial linkage, particularly in the construction of the aspidophytine core of Haplophytine. This application note details the use of a silver-mediated intramolecular Friedel-Crafts alkylation in the total synthesis of (+)-Haplophytine as reported by the Fukuyama and Tokuyama groups.[1][2][3]

# Logical Workflow for Haplophytine Synthesis via Friedel-Crafts Alkylation

The overall strategy hinges on a convergent synthesis where two major fragments are prepared independently and then coupled. The Friedel-Crafts alkylation is instrumental in the synthesis of one of these key fragments, specifically for the formation of a critical quaternary stereocenter.







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Caption: Convergent synthesis strategy for **Haplophytine** highlighting the key Friedel-Crafts alkylation step.

## **Quantitative Data Summary**

The silver-mediated Friedel-Crafts alkylation was pivotal in generating a highly congested quaternary center. The reaction proceeded with moderate diastereoselectivity, which was a significant achievement given the steric hindrance.



Reaction Parameter	Value	Reference
Reaction Type	Intramolecular Friedel-Crafts Alkylation	[1]
Catalyst/Promoter	Silver Triflate (AgOTf)	[1]
Diastereomeric Ratio (d.r.)	2.4:1	[1]
Yield	57% (for the coupling of two fragments)	[4]
Temperature	-10 °C	[4]
Solvent	Dichloromethane (CH2Cl2)	[4]

# Experimental Protocol: Silver-Mediated Intramolecular Friedel-Crafts Alkylation

This protocol is based on the synthesis of the aspidophytine fragment as reported in the total synthesis of (+)-**Haplophytine**.[1][2][4]

Objective: To construct the critical quaternary carbon center via an intramolecular Friedel-Crafts alkylation.

#### Materials:

- Iodoindolenine precursor
- Silver trifluoromethanesulfonate (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf2)[4]
- Anhydrous Dichloromethane (CH2Cl2)
- · Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
- Cooling bath (for -10 °C)



· Magnetic stirrer

#### **Experimental Workflow:**



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Caption: Step-by-step workflow for the silver-mediated intramolecular Friedel-Crafts alkylation.

#### Procedure:

- Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
- Dissolution of Starting Material: The iodoindolenine precursor is dissolved in anhydrous dichloromethane.
- Cooling: The reaction mixture is cooled to -10 °C using a suitable cooling bath (e.g., an ice-salt bath).
- Addition of Silver Salt: Silver trifluoromethanesulfonate (AgOTf) or silver bis(trifluoromethanesulfonyl)imide (AgNTf2) is added to the cooled solution.[1][4]
- Reaction Monitoring: The reaction is stirred at -10 °C and monitored for completion using thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is quenched, typically by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
- Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.



 Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product containing the newly formed quaternary center.

## **Discussion**

The use of a silver salt, such as AgOTf or AgNTf2, is crucial for this transformation. The silver ion coordinates to the iodine atom of the iodoindolenine precursor, facilitating its departure and the formation of a reactive electrophilic intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of the carbon-carbon bond and the desired cyclized product.[1][4] The choice of a mesyl group as a phenol protecting group was also noted in this synthetic sequence.[1]

The diastereoselectivity of the reaction is influenced by the complex topography of the transition state, and achieving even a moderate d.r. of 2.4:1 is a testament to the viability of this approach for constructing such a sterically demanding quaternary center.[1] This key Friedel-Crafts alkylation step represents a significant advancement in the synthesis of complex indole alkaloids like **Haplophytine**.[2]

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